7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, commonly referred to as CGP37157, is a benzothiazepine derivative of clonazepam. [] Its primary use in scientific research is as a tool for investigating the role of mitochondrial calcium (Ca²⁺) handling. While initially thought to be a selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX), further research has revealed that CGP37157 can affect other Ca²⁺ transport systems as well. [, ]
CGP37157 was first synthesized and characterized in the context of studying mitochondrial calcium handling. It belongs to the class of benzothiazepines, a group of compounds noted for their diverse biological activities, including calcium channel blocking and neuroprotective effects. The compound has been extensively studied for its effects on neuronal cells, particularly in models of excitotoxicity and oxidative stress .
The synthesis of CGP37157 typically involves several steps, including the formation of key intermediates through reactions such as ortho-lithiation followed by nucleophilic substitution. For instance, one method involves using pivaloyl chloride to protect an amine, which is then reacted with aromatic aldehydes under lithiation conditions to yield the desired benzothiazepine structure .
The synthesis can also be optimized using microwave-assisted techniques to enhance reaction efficiency and yield. For example, reactions conducted at elevated temperatures can significantly improve the formation of the desired product while minimizing by-products .
CGP37157 has a complex molecular structure characterized by a benzothiazepine core. The chemical formula is , and it features a chlorine atom on the phenyl ring, which contributes to its lipophilicity. Key structural features include:
CGP37157 undergoes various chemical reactions that are essential for its pharmacological activity. Its primary reaction mechanism involves blocking mitochondrial sodium/calcium exchangers, which leads to altered calcium homeostasis within cells. This action can prevent excitotoxic damage caused by excessive calcium influx during pathological conditions.
In laboratory settings, CGP37157 has been utilized in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify its concentration in biological samples, demonstrating its stability under experimental conditions .
The mechanism of action of CGP37157 revolves around its ability to inhibit mitochondrial sodium/calcium exchangers at submicromolar concentrations. This inhibition leads to:
Research indicates that CGP37157 also interacts with voltage-dependent calcium channels at higher concentrations, further contributing to its neuroprotective effects .
CGP37157 exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetic profile and therapeutic efficacy.
CGP37157 is primarily used in scientific research focused on:
CGP37157 is a benzothiazepine derivative that primarily functions as a potent and selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), the dominant pathway for Ca²⁺ extrusion from mitochondria. By binding to NCLX, CGP37157 blocks the exchange of mitochondrial Ca²⁺ with cytosolic Na⁺, effectively trapping Ca²⁺ within the mitochondrial matrix. This inhibition occurs at submicromolar concentrations (IC₅₀ ~0.5–1 μM) and is reversible upon washout. The molecular binding site involves key residues in the α-1 and α-2 repeat regions of NCLX, which are critical for ion translocation. This targeted action disrupts the mitochondrial Ca²⁺ cycling dynamics, leading to sustained matrix Ca²⁺ accumulation during cellular activation [1] [2] [7].
The pharmacological inhibition of NCLX by CGP37157 significantly enhances mitochondrial Ca²⁺ buffering capacity, particularly during cytosolic Ca²⁺ overload scenarios. In neuronal models, this manifests as:
Table 1: Tissue-Specific Effects of CGP37157 on Mitochondrial Ca²⁺ Efflux
Tissue | Basal Na⁺-Dependent Efflux Rate | CGP37157 Inhibition (%) | Li⁺ Substitution Efficacy |
---|---|---|---|
Brain | High | 85–90% | 70% reduction |
Heart | Moderate | 80–85% | 65% reduction |
Liver | Low/Undetectable | <5% | No effect |
Beyond mitochondrial targets, CGP37157 directly inhibits voltage-gated L-type Ca²⁺ channels (VGCCs) in excitable cells. In cortical neurons:
Table 2: Comparative Inhibition of Ca²⁺ Entry Pathways by CGP37157
Target | Cell Type | Concentration (μM) | Inhibition Efficacy | Functional Outcome |
---|---|---|---|---|
L-Type VGCCs | Cortical neurons | 10 | 45–50% | Reduced excitotoxic death |
CALHM1 | HeLa transfectants | 1–20 | 70% at 10 μM | Attenuated Aβ toxicity |
Plasma membrane NCX | Dorsal root ganglion | 20 | 30–40% | Modulated Ca²⁺ clearance kinetics |
CGP37157 exhibits multi-target engagement at the plasma membrane:
CGP37157 is a pioneering pharmacological modulator of CALHM1, a voltage-gated Ca²⁺ channel implicated in Alzheimer’s disease pathophysiology:
Table 3: Pathophysiological Implications of CALHM1 Modulation by CGP37157
Pathology Model | Intervention | Effect on Ca²⁺ Dynamics | Downstream Outcome |
---|---|---|---|
OGD/Reox in hippocampus | CGP37157 (10 μM) | ↓ Cytosolic Ca²⁺ overload by 60% | 50% reduction in neuronal death |
Aβ toxicity | CALHM1 KO + CGP37157 | Normalized [Ca²⁺]cyt oscillations | Reduced amyloidogenic processing |
P86L-CALHM1 mutation | CGP37157 (10 μM) | Restored mitochondrial Ca²⁺ uptake kinetics | Prevented necrotic degeneration |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7